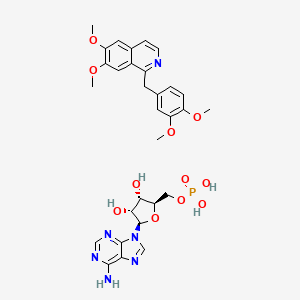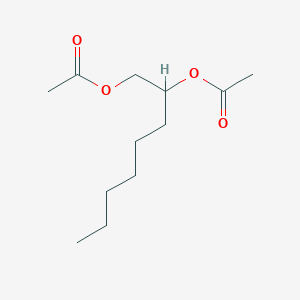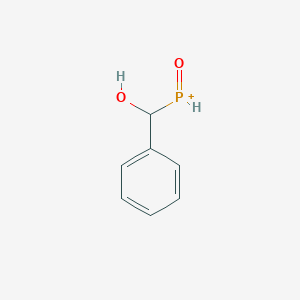
alpha-Phosphinylbenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Phosphinylbenzyl alcohol is an organic compound with the molecular formula C7H9O2P. It is characterized by the presence of a phosphinyl group attached to a benzyl alcohol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Phosphinylbenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with a phosphinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Phosphinylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphinylbenzaldehyde
Reduction: Reduction reactions can convert this compound to its corresponding phosphinylbenzylamine using reducing agents like lithium aluminum hydride
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphinylbenzaldehyde.
Reduction: Phosphinylbenzylamine.
Substitution: Various substituted phosphinylbenzyl derivatives.
Applications De Recherche Scientifique
Alpha-Phosphinylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which alpha-Phosphinylbenzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinylbenzylamine: Similar structure but with an amine group instead of a hydroxyl group.
Phosphinylbenzaldehyde: An oxidized form of alpha-Phosphinylbenzyl alcohol.
Phosphinylbenzoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a phosphinyl group and a benzyl alcohol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
4392-98-7 |
|---|---|
Formule moléculaire |
C7H8O2P+ |
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
[hydroxy(phenyl)methyl]-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5,7-8H/p+1 |
Clé InChI |
FZFMLCXMZPZMAD-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C(O)[PH+]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)


![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
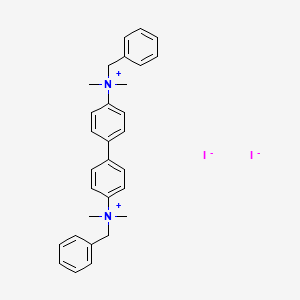
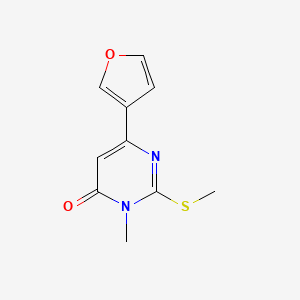
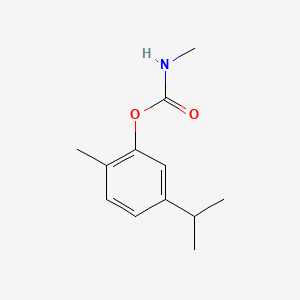
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
